molecular formula C7H14N2 B11924444 1-(Pyrrolidin-3-yl)cyclopropanamine CAS No. 107286-29-3

1-(Pyrrolidin-3-yl)cyclopropanamine

Cat. No.: B11924444
CAS No.: 107286-29-3
M. Wt: 126.20 g/mol
InChI Key: LVDQCHMWCCBEMR-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)cyclopropanamine is a compound that features a cyclopropane ring attached to a pyrrolidine ring through an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-3-yl)cyclopropanamine typically involves the formation of the pyrrolidine ring followed by the introduction of the cyclopropane moiety. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving a nitrone and an olefin . The cyclopropane ring can then be introduced via a ring-closing reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-yl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

1-(Pyrrolidin-3-yl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Uniqueness: 1-(Pyrrolidin-3-yl)cyclopropanamine is unique due to the combination of the cyclopropane and pyrrolidine rings, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-pyrrolidin-3-ylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7(2-3-7)6-1-4-9-5-6/h6,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDQCHMWCCBEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433669
Record name 1-(Pyrrolidin-3-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107286-29-3
Record name 1-(Pyrrolidin-3-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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